molecular formula C19H19N3O3 B5157317 1-ethyl-6-methoxy-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

1-ethyl-6-methoxy-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B5157317
M. Wt: 337.4 g/mol
InChI Key: WQVMWRAKCXCGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, characterized by a planar quinoline core substituted at positions 1, 3, and 5. Key structural features include:

  • N1-substitution: An ethyl group, enhancing lipophilicity and influencing pharmacokinetic properties.
  • C6-substitution: A methoxy group, which modulates electronic effects and steric interactions.
  • Carboxamide moiety: A 6-methylpyridin-2-yl group at the C3 position, contributing to hydrogen bonding and target specificity.

This scaffold is widely explored in drug discovery due to its versatility in targeting enzymes, receptors, and ion channels .

Properties

IUPAC Name

1-ethyl-6-methoxy-N-(6-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-4-22-11-15(19(24)21-17-7-5-6-12(2)20-17)18(23)14-10-13(25-3)8-9-16(14)22/h5-11H,4H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVMWRAKCXCGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-ethyl-6-methoxy-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound with potential biological activity. Its molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3} and its molecular weight is 337.4 g/mol. This compound has garnered interest due to its structural similarities to other bioactive quinoline derivatives, which are known for their antimicrobial, anticancer, and antioxidant properties.

PropertyValue
Molecular FormulaC19H19N3O3
Molecular Weight337.4 g/mol
Purity≥ 95%
Complexity Rating548

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. A related compound showed cytotoxicity against several cancer cell lines, including DU145 (prostate cancer), A549 (lung cancer), SKOV3 (ovarian cancer), and MCF7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest . Although direct studies on the specific compound are scarce, its structural analogs suggest a potential for similar activity.

Antioxidant Activity

Quinoline derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which contributes to their protective effects against various diseases, including cancer . The presence of methoxy and ethyl groups in the structure may enhance these properties by improving solubility and bioavailability.

Synthesis and Evaluation

A study focused on synthesizing various quinolone derivatives revealed that modifications at specific positions significantly influenced their biological activities. For example, the introduction of different alkyl chains or functional groups led to enhanced antimicrobial and cytotoxic effects against selected bacterial strains and cancer cell lines. The study emphasized the importance of structure-activity relationships in designing effective therapeutic agents .

Comparative Analysis

A comparative analysis of different quinoline derivatives highlighted that those with hydrophobic substituents exhibited better penetration in cellular membranes, leading to increased bioactivity. This suggests that this compound could be optimized further by modifying its substituents to enhance its therapeutic efficacy.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group at position 6 and the pyridine ring are primary sites for oxidation.

  • Methoxy to Quinoline N-Oxide :
    Under oxidative conditions (e.g., hydrogen peroxide in acetic acid), the methoxy group oxidizes to form a quinoline N-oxide derivative. This reaction enhances solubility in polar solvents and modulates biological activity.

Reaction Reagents/Conditions Outcome Reference
OxidationH₂O₂, AcOH, 60°C, 6 hrs6-Methoxy → N-oxide
  • Pyridine Ring Oxidation :
    The 6-methylpyridin-2-yl substituent undergoes oxidation with strong oxidizing agents (e.g., KMnO₄) to yield pyridine N-oxide derivatives, though this reaction requires harsh conditions.

Nucleophilic Substitution

The carboxamide group and quinoline core participate in substitution reactions:

  • Amide Hydrolysis :
    Acidic or basic hydrolysis cleaves the carboxamide bond. For example, refluxing with HCl (6M) yields 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 6-methylpyridin-2-amine .

Reaction Reagents/Conditions Outcome Reference
Hydrolysis6M HCl, reflux, 12 hrsCarboxylic acid + amine
  • Quinoline Core Reactivity :
    The 4-oxo group facilitates nucleophilic attacks at position 2 or 7. For instance, treatment with phosphorus oxychloride (POCl₃) converts the 4-oxo group to a chloro substituent, enabling further functionalization .

Coupling Reactions

The carboxamide group is synthesized via coupling reactions, which are critical for structural diversification:

  • Amide Bond Formation :
    Condensation of 1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 6-methylpyridin-2-amine is achieved using 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent .

Reagent Solvent Temperature Yield Reference
HATUDMF25°C, 24 hrs82%

Biological Activity-Driven Reactions

The compound interacts with kinase targets, influencing its reactivity:

  • Phosphorylation Inhibition :
    As a Pim kinase inhibitor, it blocks phosphorylation of substrates like EDC3 (Enhancer of mRNA Decapping 3) by occupying the ATP-binding pocket. This interaction involves hydrogen bonding with the carboxamide group and π-π stacking with the quinoline core .

Target IC₅₀ Biological Impact Reference
Pim-10.8 μMDisrupts mRNA decapping in cancer cells

Stability and Degradation

The compound exhibits pH-dependent stability:

  • Acidic Conditions : Degrades via hydrolysis of the carboxamide bond (t₁/₂ = 48 hrs at pH 2).

  • Basic Conditions : Stable up to pH 10, with no degradation observed after 72 hrs.

pH t₁/₂ (hours) Degradation Pathway
248Amide hydrolysis
7.4>168No degradation

Comparative Reactivity of Analogues

Structural modifications alter reactivity:

Modification Reactivity Trend Impact on Yield Reference
Replacement of ethyl with methylIncreased oxidation rate15% lower
Pyridine → Benzene substitutionReduced kinase affinity90% lower IC₅₀

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Effects

Key Observations :
  • N1 Substitution: Ethyl (target compound) vs. Cyclopropyl (Compound 18) enhances metabolic stability due to restricted rotation, a feature absent in the ethyl-substituted target .
  • C6 Substitution :

    • Methoxy (target) vs. Fluoro (Ivacaftor): Methoxy provides electron-donating effects, altering binding affinity in ion channels or enzymes compared to electron-withdrawing fluoro .
    • Acetyl (4g) or tert-butyl (CB2 ligands) at C6 significantly influence target selectivity, e.g., CB2 agonists require small alkyl groups, while inverse agonists favor aryl substituents .
  • Carboxamide Modifications :

    • The 6-methylpyridin-2-yl group (target) introduces a basic nitrogen, enhancing solubility and enabling π-π stacking vs. Ivacaftor’s hydrophobic di-tert-butylphenyl group .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacokinetic and Physicochemical Data
Property Target Compound Ivacaftor 4g () CB2 Ligands ()
LogP (Predicted) ~2.5 5.2 3.8 3.0–4.5
Solubility (µg/mL) Moderate (pyridine) Low (lipophilic) Low Moderate (alkyl chains)
Plasma Protein Binding ~85% >95% >90% 70–90%
Metabolic Stability Moderate (ethyl) High (aryl) Low (acetyl) High (small substituents)
Key Findings :
  • The target compound’s pyridine moiety improves aqueous solubility compared to Ivacaftor’s highly lipophilic structure, which requires formulation aids for bioavailability .
  • Ethyl at N1 balances metabolic stability and clearance rates, whereas acetyl (4g) may lead to faster hepatic degradation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-6-methoxy-N-(6-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, and how can purity be optimized?

  • Methodological Answer : The Hantzsch synthesis is a common approach for 1,4-dihydropyridine derivatives. For the target compound, cyclocondensation of ethyl 3-oxobutanoate derivatives with 6-methylpyridin-2-amine under acidic conditions (e.g., acetic acid) is recommended. Purity optimization involves refluxing in acetonitrile with acetic acid and methanesulfonic acid (1:0.1 molar ratio), followed by HPLC analysis (≥99% purity) . Post-synthesis purification via recrystallization in ethanol/water mixtures is advised.

Q. How should structural characterization be performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to verify substituent positions and hydrogen bonding patterns. For example, the quinoline-4-oxo group typically resonates at δ 160–165 ppm in 13C^{13}C NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 380.16). Single-crystal X-ray diffraction is critical for resolving dihedral angles between the quinoline and pyridine moieties, which influence bioactivity .

Q. What are the primary biological activities associated with this compound?

  • Methodological Answer : 1,4-Dihydropyridines (DHPs) are known for calcium channel modulation, but substitutions (e.g., 6-methoxy and 6-methylpyridin-2-yl groups) may confer antibacterial or fungicidal activity. Initial screening should include:

  • Calcium flux assays in HEK293 cells transfected with L-type Ca2+^{2+} channels.
  • MIC determinations against S. aureus and C. albicans using broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How do substituents at the 3-carboxamide and 6-methoxy positions influence the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Reactivity : The 6-methoxy group enhances electron density in the quinoline ring, increasing susceptibility to electrophilic substitution. Replace with 6-fluoro via Ullmann coupling to study electronic effects.
  • Bioactivity : Replace the 6-methylpyridin-2-yl group with 4-methylpiperidin-1-yl (via Buchwald-Hartwig amination) to assess steric effects on target binding. SAR studies show that bulkier substituents reduce calcium modulation but improve antifungal activity .

Q. How can contradictory data on the compound’s antibacterial efficacy across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Strain selection : Use standardized strains (e.g., S. aureus ATCC 29213) and include clinical isolates.
  • Solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation.
  • Assay conditions : Compare MICs under aerobic vs. anaerobic conditions, as DHPs may exhibit oxygen-dependent redox activity .

Q. What strategies are recommended for designing derivatives with improved metabolic stability?

  • Methodological Answer :

  • Block metabolic hotspots : Introduce deuterium at the 1-ethyl group to retard CYP3A4-mediated oxidation.
  • Prodrug approach : Convert the 3-carboxamide to a methyl ester for enhanced oral bioavailability, with in vivo hydrolysis to the active form.
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with hepatic enzymes and prioritize stable derivatives .

Experimental Design & Data Analysis

Q. What in vitro assays are critical for evaluating the compound’s mechanism of action?

  • Methodological Answer :

  • Calmodulin binding : Fluorescence polarization assays with FITC-labeled calmodulin.
  • Reactive oxygen species (ROS) generation : Measure via DCFH-DA fluorescence in macrophage-like THP-1 cells.
  • Membrane depolarization : Use DiSC3_3(5) dye in bacterial cells to assess ionophore-like activity .

Q. How should researchers troubleshoot low yields in the final cyclocondensation step?

  • Methodological Answer :

  • Catalyst optimization : Screen Pd(OAc)2_2/Xantphos vs. CuI/1,10-phenanthroline for C–N coupling efficiency.
  • Solvent effects : Replace acetonitrile with DMF to stabilize intermediates.
  • Temperature gradient : Perform the reaction at 80°C for 12 hours, followed by gradual cooling to 25°C to minimize side-product formation .

Structural & Computational Insights

Q. What computational tools are recommended for predicting the compound’s binding modes?

  • Methodological Answer :

  • Molecular dynamics (MD) : Simulate interactions with bacterial DNA gyrase (PDB: 1KZN) using GROMACS.
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at 4-oxo and 3-carboxamide) with LigandScout.
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and avoid CYP2D6 inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.